molecular formula C18H19FN6O3 B2971977 2-(4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034583-16-7

2-(4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B2971977
CAS RN: 2034583-16-7
M. Wt: 386.387
InChI Key: CWGFZFKWZBVUCO-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidinylpiperazine , a class of compounds known to act as antagonists of the α2-adrenergic receptor and, to a lesser extent, as partial agonists of the 5-HT1A receptor . It also contains a triazolopyrimidine moiety, which is a common structure in many bioactive compounds.

Scientific Research Applications

5-HT2 Antagonist Activity

This compound demonstrates notable 5-HT2 antagonist activity. Watanabe et al. (1992) synthesized and tested a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including a compound similar to the one . They found that some of these compounds, particularly those with a 4-(4-fluorobenzoyl)piperidine group, displayed potent 5-HT2 antagonist activity. This indicates its potential in affecting serotonin receptors (Watanabe et al., 1992).

Antimicrobial Activities

Bektaş et al. (2007) reported on the synthesis of 1,2,4-triazole derivatives, which included structures similar to the compound . These derivatives were evaluated for their antimicrobial activities, with some showing good or moderate activities against test microorganisms. This highlights the potential of such compounds in antimicrobial applications (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds related to the given chemical, which were screened as cyclooxygenase-1/2 (COX-1/2) inhibitors, demonstrating significant analgesic and anti-inflammatory activities. This suggests potential use in the treatment of pain and inflammation (Abu‐Hashem et al., 2020).

Antitumor and Antimicrobial Activities

Riyadh (2011) explored the use of similar compounds in synthesizing N-arylpyrazole-containing enaminones, which showed promising antitumor and antimicrobial activities. This indicates a potential application in cancer therapy and infection control (Riyadh, 2011).

Antihypertensive Agents

Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, including compounds structurally related to the queried chemical. Some of these compounds showed promising antihypertensive activity, suggesting a potential application in treating high blood pressure (Bayomi et al., 1999).

properties

IUPAC Name

2-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O3/c1-11-9-15(26)25-17(20-11)21-18(22-25)24-7-5-23(6-8-24)16(27)12-3-4-14(28-2)13(19)10-12/h3-4,9-10H,5-8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGFZFKWZBVUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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